Ethyl 5-iodooct-2-enoate
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Overview
Description
Ethyl 5-iodooct-2-enoate is an organic compound with the molecular formula C10H17IO2 It is an ester derivative of octenoic acid, featuring an iodine atom at the fifth position and a double bond between the second and third carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-iodooct-2-enoate can be synthesized through various methods. One common approach involves the alkylation of enolate ions. The enolate ion, generated from a precursor such as ethyl acetoacetate, reacts with an alkyl halide like 5-iodo-1-pentene under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions. The process requires careful control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-iodooct-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of 5-hydroxy- or 5-amino-oct-2-enoate derivatives.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of 5-iodooct-2-en-1-ol.
Scientific Research Applications
Ethyl 5-iodooct-2-enoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Biological Studies: Investigated for its effects on biological systems, including potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of ethyl 5-iodooct-2-enoate in biological systems involves its interaction with cellular components. The iodine atom can participate in halogen bonding, influencing molecular recognition processes. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that interact with specific molecular targets and pathways .
Comparison with Similar Compounds
Ethyl 5-iodooct-2-enoate can be compared with other similar compounds, such as:
Ethyl 5-bromooct-2-enoate: Similar structure but with a bromine atom instead of iodine. Bromine is less reactive than iodine, affecting the compound’s reactivity.
Ethyl 5-chlorooct-2-enoate: Contains a chlorine atom, which is even less reactive than bromine, leading to different chemical behavior.
Ethyl 5-fluorooct-2-enoate: Fluorine’s high electronegativity significantly alters the compound’s properties, making it less reactive in substitution reactions.
This compound stands out due to the unique reactivity of the iodine atom, making it a valuable compound for specific synthetic applications.
Properties
CAS No. |
827573-92-2 |
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Molecular Formula |
C10H17IO2 |
Molecular Weight |
296.14 g/mol |
IUPAC Name |
ethyl 5-iodooct-2-enoate |
InChI |
InChI=1S/C10H17IO2/c1-3-6-9(11)7-5-8-10(12)13-4-2/h5,8-9H,3-4,6-7H2,1-2H3 |
InChI Key |
BJLJHEVEEYPNQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC=CC(=O)OCC)I |
Origin of Product |
United States |
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